cis-Octahydro-4a(2H)-naphthyl acetate
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Overview
Description
cis-Octahydro-4a(2H)-naphthyl acetate: is a chemical compound with the molecular formula C11H18O2. It is a derivative of naphthalene, characterized by its octahydro structure, which means it is fully saturated with hydrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-4a(2H)-naphthyl acetate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of formic acid and [1,1’-Bicyclopentyl]-1-ol as starting materials. The reaction is carried out in the presence of sulfuric acid in water at temperatures ranging from 5 to 10°C for about an hour .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. These processes are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-Octahydro-4a(2H)-naphthyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
cis-Octahydro-4a(2H)-naphthyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of hydrogenated naphthalene derivatives on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-Octahydro-4a(2H)-naphthyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- cis-Decalin-9-carboxylic acid
- 4a(2H)-Naphthalenecarboxylic acid, octahydro-, cis-
Comparison: cis-Octahydro-4a(2H)-naphthyl acetate is unique due to its acetate functional group, which imparts distinct chemical properties compared to other similar compounds like cis-Decalin-9-carboxylic acid. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
CAS No. |
36144-11-3 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-10(13)14-12-8-4-2-6-11(12)7-3-5-9-12/h11H,2-9H2,1H3 |
InChI Key |
COHJFBQTCBAHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCCCC1CCCC2 |
Origin of Product |
United States |
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